molecular formula C7H7BrClN3O B2815921 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride CAS No. 2402831-19-8

7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride

Cat. No.: B2815921
CAS No.: 2402831-19-8
M. Wt: 264.51
InChI Key: NVCQBSLKINSPEW-UHFFFAOYSA-N
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Description

. This compound is characterized by its bromine atom and the pyrido[2,3-b]pyrazin-2-one core, which is a fused bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride typically involves multiple steps, starting with the construction of the pyrido[2,3-b]pyrazin-2-one core. One common approach is the cyclization of appropriate precursors under acidic conditions. The bromination step is usually carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: In biological research, 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to bind to various receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

  • 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Uniqueness: 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride is unique due to its specific structural features, such as the presence of the bromine atom and the pyrido[2,3-b]pyrazin-2-one core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O.ClH/c8-4-1-5-7(9-2-4)10-3-6(12)11-5;/h1-2H,3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCQBSLKINSPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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